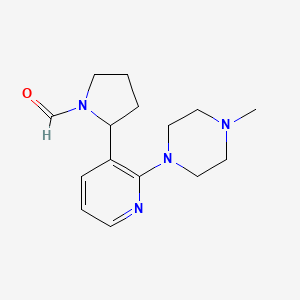
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醛是一种复杂的有机化合物,其分子式为C15H22N4O。它以吡啶环取代甲基哌嗪基团和具有醛官能团的吡咯烷环的存在为特征。
准备方法
合成路线和反应条件
2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醛的合成通常涉及多个步骤,从市售的前体开始。一种常见的方法包括在碱性条件下,使4-甲基哌嗪与3-溴吡啶反应,形成中间体2-(4-甲基哌嗪-1-基)吡啶。 然后在合适的催化剂存在下,将该中间体与吡咯烷-1-甲醛反应,得到最终产物 .
工业生产方法
文献中没有对该化合物的工业生产方法进行很好的记录。大规模合成可能涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。连续流动反应器和自动化合成平台可用于提高效率和可扩展性。
化学反应分析
反应类型
2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醛可以进行各种化学反应,包括:
氧化: 使用氧化剂(如高锰酸钾或三氧化铬)可以将醛基氧化为羧酸。
还原: 使用还原剂(如硼氢化钠或氢化铝锂)可以将醛基还原为伯醇。
取代: 在适当条件下,吡啶环可以进行亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO4)。
还原: 甲醇中的硼氢化钠 (NaBH4) 或乙醚中的氢化铝锂 (LiAlH4)。
取代: 使用浓硝酸和硫酸的混合物进行硝化;在催化剂存在下,使用溴或氯进行卤化。
主要形成的产物
氧化: 2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-羧酸。
还原: 2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醇。
取代: 根据所使用的具体亲电试剂,得到各种取代衍生物。
科学研究应用
2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醛在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块,以及配位化学中的配体。
生物学: 研究了其作为药物发现中生物活性化合物的潜力,特别是在抗结核剂的开发中.
医学: 探索其潜在的治疗特性,包括其作为特定酶或受体抑制剂的作用。
工业: 用于开发新型材料,以及作为药物和农用化学品的合成中间体。
作用机制
2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醛的作用机制尚不完全清楚。据信,它通过其官能团与特定分子靶点(如酶或受体)相互作用。 吡啶和哌嗪部分可能促进与活性部位的结合,而醛基可以与蛋白质中亲核残基形成共价键,从而导致其活性被抑制或调节 .
相似化合物的比较
类似化合物
- 2-(4-甲基哌嗪-1-基)吡啶
- 吡咯烷-1-甲醛
- **4-甲基哌嗪
独特性
2-(2-(4-甲基哌嗪-1-基)吡啶-3-基)吡咯烷-1-甲醛因其官能团和结构特征的组合而独一无二。吡啶环和吡咯烷环以及甲基哌嗪和醛基的存在,为化学修饰和潜在的生物活性提供了通用的支架。该化合物的独特结构使其在各个研究和工业领域具有多种应用。
属性
分子式 |
C15H22N4O |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N4O/c1-17-8-10-18(11-9-17)15-13(4-2-6-16-15)14-5-3-7-19(14)12-20/h2,4,6,12,14H,3,5,7-11H2,1H3 |
InChI 键 |
CUADYKQTUIGDCZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


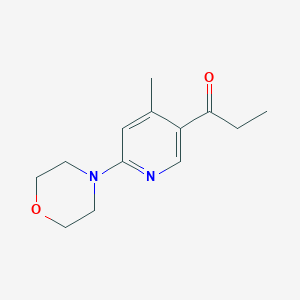
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
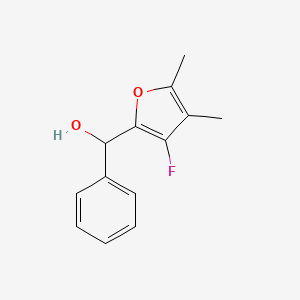


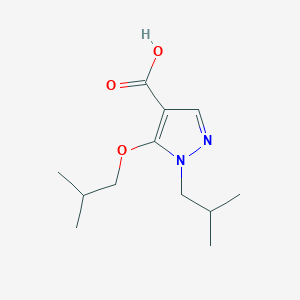
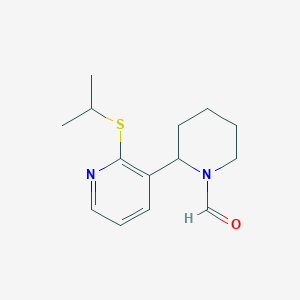


![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)
